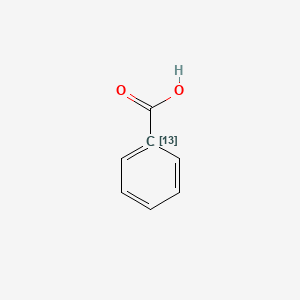

Benzoic-1-13C acid

Descripción general

Descripción

Benzoic-1-13C acid is a stable isotope-labeled compound of benzoic acid, where the carbon-13 isotope is incorporated at the first position of the benzene ring. This compound is widely used in various fields of research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and molecular interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzoic-1-13C acid can be synthesized through several methods. One common approach involves the carboxylation of benzene-1-13C using carbon dioxide in the presence of a catalyst. Another method includes the oxidation of benzyl-1-13C alcohol or benzyl-1-13C chloride using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of benzene-1-13C, followed by its carboxylation. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified through crystallization or distillation techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Carboxyl Group Reactions

The carboxyl group in benzoic-1-¹³C acid participates in classic carboxylic acid reactions, with the ¹³C label enabling precise tracking of reaction pathways.

Esterification and Amidation

-

Ester formation : Reacts with alcohols under acidic catalysis to yield ¹³C-labeled esters. For example:

The reaction follows nucleophilic acyl substitution, with equilibrium influenced by water removal . -

Amide synthesis : Reacts with amines via benzoyl chloride intermediates (generated using thionyl chloride or PCl₃) .

Decarboxylation

Thermal decarboxylation in quinoline with copper salts produces benzene-¹³C:

The silver salt variant undergoes Hunsdiecker decarboxylation, yielding bromobenzene-¹³C .

Table 1: Thermodynamic Data for Carboxyl Group Reactions

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Source |

|---|---|---|---|

| Benzoate → Benzoic acid | 1423 ± 9.2 | 1393 ± 8.4 | |

| Decarboxylation (gas phase) | 249.8 | 121.0 |

Aromatic Ring Reactions

The electron-withdrawing carboxyl group directs electrophilic substitution to the meta position .

Hydroxyl Radical Addition

Density functional theory (DFT) studies reveal hydroxyl radical (- OH) addition preferences:

-

Meta > Para > Ortho due to steric hindrance from the carboxyl group .

-

Rate constants in aqueous phase:

Table 2: Hydroxyl Radical Addition Pathways

| Pathway | Energy Barrier (kcal/mol) | Relative Rate Constant |

|---|---|---|

| Meta | 12.1 | 1.0 (reference) |

| Para | 14.3 | 0.45 |

| Ortho | 16.7 | 0.12 |

Aplicaciones Científicas De Investigación

Metabolic Studies

Benzoic-1-13C acid is particularly valuable in metabolic studies due to its ability to be tracked in biological systems. The incorporation of the carbon-13 isotope allows for precise tracing of the compound's metabolic fate in organisms.

Case Study: Biotransformation to Hippuric Acid

A study utilized 13C-labeled benzoic acid to investigate its conversion to hippuric acid in rats. By employing nuclear magnetic resonance (NMR) spectroscopy, researchers were able to monitor the urinary excretion of hippuric acid derived from the labeled compound. This method improved sensitivity and provided insights into metabolic rates and pathways without complex separation procedures .

Analytical Techniques

The application of this compound extends to enhancing analytical methodologies, particularly in chromatography and mass spectrometry.

Isotope Dilution Liquid Chromatography Mass Spectrometry (ID-LC/MS)

A method was developed for accurately determining benzoic acid levels in quasi-drug drinks using isotope dilution techniques. In this approach, samples were spiked with 13C6-benzoic acid, allowing for reliable quantification through LC/MS analysis. The results demonstrated that the ID-LC/MS method provided high precision with less than 0.3% relative standard deviation across multiple tests .

Enzyme Studies

This compound serves as a substrate for studying enzyme kinetics and mechanisms. The incorporation of the 13C label enables researchers to observe reaction progress and identify binding sites through advanced NMR techniques.

Example: Enzyme Interaction Analysis

In enzyme studies, this compound can be used to investigate how specific enzymes interact with substrates. The isotopic labeling allows for detailed monitoring of reaction dynamics, contributing to a deeper understanding of enzymatic mechanisms.

Synthesis of Isotopically Labeled Derivatives

This compound can act as a precursor for synthesizing other isotopically labeled compounds, which are essential for various research applications.

Table: Potential Derivatives Synthesized from this compound

| Compound Name | Application Area |

|---|---|

| 5-Chloro-2-methoxy-13C,d3 | Metabolic tracing |

| 3-Hydroxybenzoic Acid | Pharmacokinetic studies |

| Ethyl Benzoate | Flavoring agents in food industry |

These derivatives can be tailored for specific research needs, enhancing the versatility of isotopic labeling in scientific investigations .

Food Science Applications

In food science, benzoic acid is commonly used as a preservative. The isotopically labeled version can aid in studying its metabolism and effects on gut health.

Case Study: Gut Health Regulation

Research has shown that benzoic acid can improve gut functions by regulating enzyme activity and microbiota balance. Using this compound in animal models allows scientists to trace its effects on digestion and absorption processes, providing insights into its role as a food additive .

Mecanismo De Acción

The mechanism of action of benzoic-1-13C acid involves its incorporation into metabolic pathways where it is converted to hippuric acid through conjugation with glycine in the liver. This process allows for the study of metabolic rates and pathways in various organisms. The isotopic labeling provides a distinct signal in analytical techniques, enabling precise tracking of the compound’s transformation and interactions .

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid-α-13C: Another isotopically labeled benzoic acid with the carbon-13 isotope at the carboxyl carbon.

Benzoic acid-13C6: A compound where all six carbons in the benzene ring are labeled with carbon-13.

Benzoic acid-2,3,4,5,6-d5: A deuterium-labeled benzoic acid where the hydrogen atoms in the benzene ring are replaced with deuterium.

Uniqueness

Benzoic-1-13C acid is unique due to its specific labeling at the first carbon position of the benzene ring, which allows for targeted studies of this position’s role in chemical and biological processes. This specificity makes it particularly valuable in detailed mechanistic studies and in tracing the fate of the compound in complex systems .

Actividad Biológica

Benzoic-1-13C acid, a stable isotope-labeled derivative of benzoic acid, has garnered interest in various fields of biological research due to its unique properties and applications. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

Benzoic acid (BA) is a simple aromatic carboxylic acid with the formula . The incorporation of the carbon-13 isotope (denoted as 1-13C) allows for enhanced tracking and analysis in metabolic studies, particularly in understanding its biochemical pathways and interactions within biological systems.

Metabolism and Biotransformation

The primary metabolic pathway for benzoic acid involves its conversion to hippuric acid (HA) through conjugation with glycine. Studies utilizing 13C-labeling have demonstrated that benzoic acid is effectively metabolized in vivo, with significant urinary excretion of hippuric acid observed post-administration. For instance, research employing nuclear magnetic resonance (NMR) spectroscopy has traced this biotransformation in rats, revealing that labeled benzoic acid can enhance the sensitivity of detection methods, thereby improving the understanding of its pharmacokinetics .

Antimicrobial Properties

Benzoic acid and its derivatives, including 1-13C labeled variants, exhibit notable antimicrobial activity. They are widely used as preservatives in food and feed due to their ability to inhibit the growth of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with enzymatic processes critical for microbial survival .

Effects on Gut Health

Recent studies have highlighted the role of benzoic acid in improving gut functions. It has been shown to enhance digestion, absorption, and gut barrier integrity. In animal models, appropriate levels of benzoic acid supplementation resulted in improved growth performance and health outcomes, attributed to its regulatory effects on gut microbiota and enzyme activity . However, excessive doses can lead to adverse effects on gut health by altering redox status.

Proteasomal Activity

Research indicates that benzoic acid derivatives can modulate proteasomal activity, which is crucial for protein degradation and cellular homeostasis. In vitro studies demonstrated that certain benzoic acid derivatives significantly activate proteasome pathways in human fibroblasts, suggesting potential applications in anti-aging therapies . The activation levels were measured using specific enzymatic assays, showing a marked increase in chymotrypsin-like activity.

Table 1: Summary of Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

(113C)cyclohexatrienecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[13C](C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514713 | |

| Record name | (1-~13~C)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55320-26-8 | |

| Record name | (1-~13~C)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55320-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.